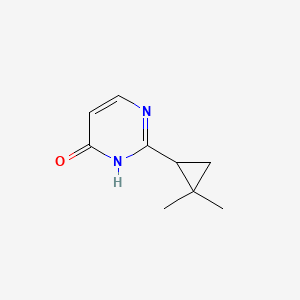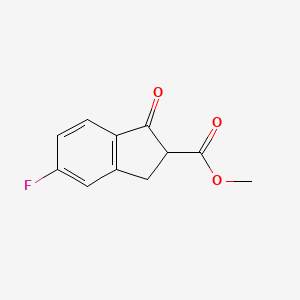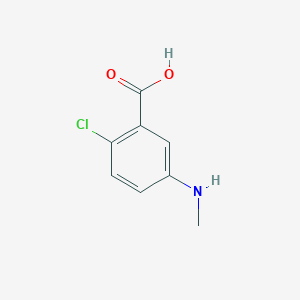
2-Chloro-5-(methylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylamino)benzoic acid typically involves the following steps:
Chlorination: The amino group is then chlorinated using a chlorinating agent like thionyl chloride to form 2-amino-5-chloro-benzoic acid.
Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylamino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
Scientific Research Applications
2-Chloro-5-(methylamino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylamino)benzoic acid involves its interaction with specific molecular targets. The chlorine and methylamino groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity and function . These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzoic acid: Similar structure but lacks the methylamino group.
2-Chloro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methylamino group.
2-Chloro-5-methylamino-benzoic acid methyl ester: The ester form of the compound.
Uniqueness
2-Chloro-5-(methylamino)benzoic acid is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-5-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) |
InChI Key |
PFYNWPASWFNCOT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B13269503.png)
![5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13269513.png)
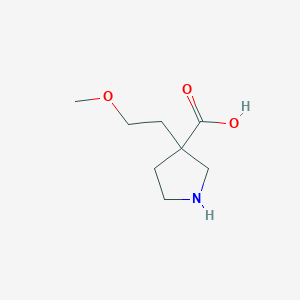
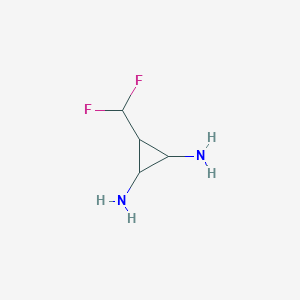
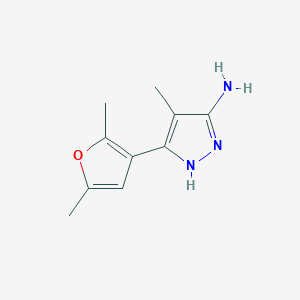
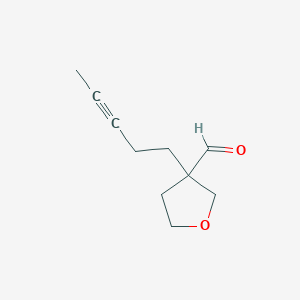
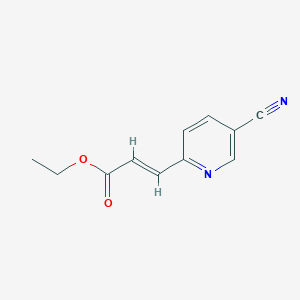
![3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13269559.png)
![Spiro[2.5]octane-4-carbothioamide](/img/structure/B13269565.png)

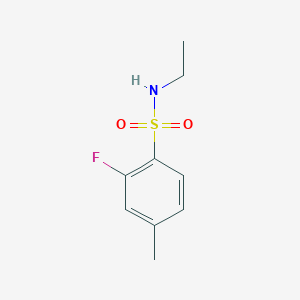
![1-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13269570.png)
